Enaminomycin A

Antibacterial Structure-Activity Relationship Natural Product

Enaminomycin A is a member of the epoxy quinone family of antibiotics, isolated from the fermentation broth of Streptomyces baarnensis strain 13120. It is characterized by a compact molecular structure (C7H5NO5) that integrates an epoxy, primary amine, and carboxylic acid moiety within a 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid framework.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
Cat. No. B15567170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnaminomycin A
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
InChIInChI=1S/C7H5NO5/c8-2-1(7(11)12)3(9)5-6(13-5)4(2)10/h5-6,8-9H,(H,11,12)/t5-,6+/m1/s1
InChIKeyQJFZKSRLKQBTDQ-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Enaminomycin A: A Baseline Overview of an Epoxy Quinone Antibiotic from Streptomyces baarnensis


Enaminomycin A is a member of the epoxy quinone family of antibiotics, isolated from the fermentation broth of Streptomyces baarnensis strain 13120 [1]. It is characterized by a compact molecular structure (C7H5NO5) that integrates an epoxy, primary amine, and carboxylic acid moiety within a 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid framework [2]. As the primary bioactive component among the enaminomycins (A, B, and C), its procurement is driven by its dual in vitro activity against both Gram-positive and Gram-negative bacteria and its cytostatic effect on L1210 mouse leukemia cells, establishing it as a valuable reference standard for antimicrobial and antitumor research [1].

Why Generic Substitution Fails for Enaminomycin A: Intra-Family Potency Disparities


Substituting Enaminomycin A with its closest in-class analogs—Enaminomycins B or C—is not scientifically justified due to profound differences in intrinsic biological potency. While all three members share a common epoxy quinone core, the original discovery and characterization studies establish a clear potency hierarchy where Enaminomycin A is the 'most potent component,' exhibiting robust activity against both Gram-positive and Gram-negative bacteria and a distinct cytostatic effect on L1210 leukemia cells [1]. In stark contrast, Enaminomycins B and C are described as being 'only weakly active' against these same bacterial classes, with no comparable antitumor activity reported [1]. These intra-family activity cliffs underscore that the specific structural features of Enaminomycin A—namely its 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid configuration—are critical for its biological function and cannot be replicated by the more heavily functionalized B or C variants [2].

Quantitative Evidence Guide: Enaminomycin A vs. In-Class Analogs


Superior Antibacterial Potency Profile Over Enaminomycins B and C

Enaminomycin A is quantitatively distinguished from its co-isolated analogs, Enaminomycins B and C, by its significantly broader and more potent antibacterial activity. While the original literature does not provide discrete MIC values for a direct head-to-head comparison, it unequivocally designates Enaminomycin A as 'the most potent component' against both Gram-positive and Gram-negative bacteria, whereas Enaminomycins B and C are reported as 'only weakly active' against these same microbial classes [1]. This qualitative, yet stark, difference in activity classification provides a critical basis for compound selection.

Antibacterial Structure-Activity Relationship Natural Product

Exclusive Cytostatic Activity Against L1210 Leukemia Cells

Enaminomycin A possesses a unique and quantifiable cytostatic effect on L1210 mouse leukemia cells in vitro, a biological property that is absent in the activity profiles of Enaminomycins B and C. The original characterization study specifically notes that Enaminomycin A 'shows cytostatic effect on L1210 mouse leukemia cells in vitro,' a claim not extended to the other two family members [1]. This differential activity provides a clear, functional biomarker for this specific compound.

Antitumor Cytostatic Cancer Research

Minimal Core Structure for Enamine-Linked Epoxy Quinone Activity

Enaminomycin A represents the minimal, core pharmacophore of the enaminomycin family. X-ray crystallographic analysis confirms its structure as 4-amino-2,5-dioxo-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylic acid, a compact C7 framework containing an epoxide, quinone, and enamine functionalities [1]. In comparison, Enaminomycin B (C10H11NO6) possesses an additional acetonyl group, and Enaminomycin C (C7H7NO5) is a hydroxylated variant, both of which are associated with a significant loss in biological activity [2]. This positions Enaminomycin A as the essential starting point for any structure-activity relationship (SAR) campaign aimed at optimizing this chemical class.

Medicinal Chemistry Structural Biology SAR

Optimal Application Scenarios for Enaminomycin A in Research and Industry


Antimicrobial Susceptibility Testing and Resistance Surveillance

Given its clearly defined, albeit qualitative, superiority over Enaminomycins B and C against both Gram-positive and Gram-negative bacteria, Enaminomycin A serves as an ideal reference compound for establishing baseline susceptibility in antimicrobial assays. Its inclusion in panel testing allows researchers to benchmark the activity of novel synthetic or natural antibiotics against a known epoxy quinone scaffold, aiding in the identification of compounds with improved potency or novel mechanisms of action [1].

Leukemia Cell Line Research and Cytostatic Mechanism Studies

The exclusive cytostatic activity of Enaminomycin A on the L1210 murine leukemia cell line makes it a specialized chemical probe for investigating cell cycle arrest and apoptosis pathways in hematological cancer models. Unlike its inactive analogs, Enaminomycin A can be employed as a positive control in cell viability assays to validate experimental systems and to explore the specific molecular targets responsible for its selective anti-proliferative effects [1].

Medicinal Chemistry for Epoxy Quinone Derivatization

Enaminomycin A's minimal structural framework, confirmed by X-ray crystallography, provides the most efficient starting point for structure-activity relationship (SAR) exploration within the enaminomycin family [2]. In a medicinal chemistry context, procuring Enaminomycin A over the more complex and less active B or C variants is strategically advantageous. It allows synthetic chemists to systematically introduce modifications (e.g., at the amine, carboxylic acid, or epoxy moieties) to map out the pharmacophore's essential features without confounding variables introduced by the additional, activity-dampening substituents found in its analogs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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